1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine

Toxicology Carcinogenicity Mutagenesis

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (CAS 125572-33-0) is a heterocyclic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol, belonging to the privileged imidazo[4,5-b]pyridine scaffold class. This scaffold serves as a bioisostere of the biologically relevant purine heterocycle, making it a significant pharmacophore in medicinal chemistry and drug design.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 125572-33-0
Cat. No. B3046531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
CAS125572-33-0
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3/c1-16-9-15-13-12(16)7-11(8-14-13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyMDKKOHPKZPZNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (CAS 125572-33-0): A Core Scaffold for Procurement and Scientific Research


1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (CAS 125572-33-0) is a heterocyclic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol, belonging to the privileged imidazo[4,5-b]pyridine scaffold class . This scaffold serves as a bioisostere of the biologically relevant purine heterocycle, making it a significant pharmacophore in medicinal chemistry and drug design [1]. The compound is characterized by a calculated LogP of 2.3 and a topological polar surface area (tPSA) of 30.7 Ų, which are critical parameters for its physicochemical profile [2]. It is a key building block in the synthesis of various biologically active molecules, including those targeting multidrug resistance (MDR) and kinase inhibition pathways.

Why Generic Substitution of 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (125572-33-0) Fails in Critical Applications


The assumption that all imidazo[4,5-b]pyridine derivatives are functionally interchangeable is scientifically invalid. The specific substitution pattern of 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (CAS 125572-33-0) is critical. For example, the absence of the 2-amino group distinguishes it from the well-known food mutagen PhIP (CAS 105650-23-5), leading to a fundamentally different biological profile, including a lack of direct DNA adduct formation and altered metabolic activation requirements . Furthermore, structure-activity relationship (SAR) studies within the class demonstrate that even minor modifications, such as the addition of a short carbon side chain, a methoxy group on the benzene ring, or alkylation at the N-4 position, can drastically alter cytotoxic potency and MDR-reversing activity [1]. Therefore, substituting 125572-33-0 with a structurally similar analog without rigorous validation can lead to a complete loss of desired activity or introduction of off-target effects, undermining research reproducibility and experimental integrity.

Quantitative Evidence Guide for 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (125572-33-0) Differentiation


Divergent Carcinogenicity Profile: Absence of Direct DNA Adduct Formation vs. PhIP

The primary point of differentiation for 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (125572-33-0) is its distinct safety and metabolic profile compared to its 2-amino analog, PhIP (CAS 105650-23-5). PhIP is a well-characterized food-derived carcinogen that requires metabolic activation by CYP1A2 to form DNA-reactive metabolites, leading to the formation of DNA adducts and subsequent mutagenesis . In contrast, 125572-33-0 lacks the critical 2-amino group and is therefore not metabolically activated in the same manner. This fundamental structural difference means 125572-33-0 is a non-mutagenic building block, making it a preferred starting material for medicinal chemistry programs where minimizing genotoxic liability is paramount. While a study identified 125572-33-0 as an inhibitor of dihydrofolate reductase (DHFR) from L1210 cells, this activity is distinct from the genotoxic mechanism of PhIP [1].

Toxicology Carcinogenicity Mutagenesis

Scaffold Privilege and Physicochemical Optimization: Imidazo[4,5-b]pyridine as a Purine Bioisostere

The imidazo[4,5-b]pyridine core of 125572-33-0 is a privileged scaffold in medicinal chemistry, acting as a bioisostere of the biologically essential purine ring system found in adenine and guanine [1]. This structural mimicry is leveraged to design potent and selective inhibitors for various targets, including kinases. In contrast to many other heterocyclic scaffolds, this core provides a unique combination of physicochemical properties. For 125572-33-0 specifically, the calculated LogP is 2.3 and the topological polar surface area (tPSA) is 30.7 Ų [2]. This LogP value is within the optimal range for oral bioavailability, and the low tPSA is favorable for passive membrane permeability. While an exact comparator for these specific values is not available in a single dataset, these properties are generally more favorable for drug-likeness compared to more polar or lipophilic purine analogs or other fused heterocyclic systems, establishing 125572-33-0 as a valuable starting point for lead optimization.

Medicinal Chemistry Drug Design Physicochemical Properties

NF-κB Pathway Modulation: A Potential Anti-Inflammatory Mechanism

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (125572-33-0) has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This activity is shared by some other imidazo[4,5-b]pyridine derivatives, such as 6-chloro-3H-imidazo[4,5-b]pyridine, which also decreases levels of NFkB . However, 125572-33-0 represents a non-halogenated, less lipophilic scaffold with this activity, which could be advantageous for further optimization. A more potent reference point for the class is the anti-neuroinflammatory compound KR-31360, an imidazo[4,5-b]pyridine derivative, which inhibits microglial NO production with an IC50 of 2 μM [1]. While the exact IC50 of 125572-33-0 on NF-κB is not reported, its established activity on this pathway confirms its utility as a starting scaffold for developing novel anti-inflammatory agents, offering a different structural and property profile compared to halogenated analogs.

Immunology Inflammation Cell Signaling

Biological Activity in Multidrug Resistance (MDR) Reversal: A Class-Level Potential

Derivatives of the imidazo[4,5-b]pyridine scaffold, to which 125572-33-0 belongs, have been demonstrated to reverse multidrug resistance (MDR) in cancer cells by modulating the ABCB1 (P-glycoprotein) efflux pump [1]. A series of novel imidazo[4,5-b]pyridine derivatives were evaluated in vitro using parental (PAR) and MDR mouse T-lymphoma cells. The study found that specific structural features were associated with potent MDR-reversing activity, including compounds with a short carbon side chain, a methoxy group on the benzene ring, a heterocyclic (triazole) side chain, and the presence of an alkylated N-atom at position 4 [2]. While 125572-33-0 itself was not among the most active derivatives in this particular study (it lacks some of the identified pharmacophores), its core structure is the foundation for these active compounds. This establishes 125572-33-0 as an essential starting material for synthesizing and optimizing new MDR-reversing agents, with the SAR from the study providing a clear roadmap for modification.

Oncology Multidrug Resistance Cancer Chemotherapy

Primary Research and Industrial Applications for 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (125572-33-0)


Building Block for Kinase Inhibitor Synthesis

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine is an ideal starting material for the synthesis of novel kinase inhibitors, particularly those targeting purine-binding pockets. Its imidazo[4,5-b]pyridine core serves as a direct bioisostere of the purine ring system found in ATP and other nucleotides [1]. Medicinal chemists can leverage this scaffold to design compounds with potential activity against Aurora kinases, TAM receptors, and other therapeutically relevant kinases [2]. The compound's favorable calculated LogP (2.3) and low tPSA (30.7 Ų) provide a good starting point for achieving desirable pharmacokinetic properties [3]. By using this compound, researchers can efficiently explore diverse chemical space around a validated pharmacophore, accelerating hit-to-lead campaigns.

Development of MDR-Reversing Agents for Oncology Research

In cancer research, overcoming multidrug resistance (MDR) is a major challenge. This compound serves as the foundational scaffold for a series of imidazo[4,5-b]pyridine derivatives with demonstrated MDR-reversing activity [1]. Researchers can use 125572-33-0 to synthesize and evaluate new analogs, guided by established structure-activity relationships (SAR). The SAR indicates that modifications such as adding a short carbon side chain or a methoxy group to the phenyl ring can significantly enhance MDR-reversing potency [2]. Procuring this compound enables the systematic exploration of these modifications to develop more effective chemosensitizers that can restore sensitivity to existing chemotherapeutics.

Tool Compound for Investigating NF-κB Mediated Inflammation

For immunology and inflammation research, 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine is a valuable tool for probing the NF-κB signaling pathway. It has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter [1]. This activity makes it a useful starting point for studying inflammatory responses in cellular models. Unlike more potent but complex analogs like KR-31360 (IC50 = 2 μM for NO production inhibition), 125572-33-0 offers a simpler scaffold for elucidating the fundamental interactions required for pathway modulation [2]. Researchers can use it as a control or as a template for designing more selective probes to dissect the role of NF-κB in various disease states.

Chemical Biology Probe for DHFR Inhibition Studies

The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR) from L1210 cells, a key enzyme in folate metabolism and a well-established target for anticancer and antimicrobial drugs [1]. This activity provides a specific biochemical application for 125572-33-0. Researchers in chemical biology and enzymology can use this compound as a starting point to investigate the structure-activity relationships for non-classical DHFR inhibitors. Its imidazo[4,5-b]pyridine core offers a distinct chemotype compared to classical antifolates like methotrexate, potentially leading to the discovery of new inhibitors with different resistance profiles or species selectivity.

Quote Request

Request a Quote for 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.